2-Vinylaziridine
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Overview
Description
2-vinylaziridine is a vinylaziridine that consists of aziridine having a single vinyl group located at position 2. It is a vinylaziridine and a member of 2-vinylaziridines.
Scientific Research Applications
Room Temperature Ring-Opening Cyclization
2-Vinylaziridines can undergo cycloaddition reactions with heterocumulenes like isocyanates, carbodiimides, and isothiocyanates. These reactions are catalyzed by [Pd(OAc)(2)] and PPh(3) at room temperature, leading to the formation of five-membered ring products in moderate to high yields (Butler, Inman, & Alper, 2000).
Dynamic Kinetic Asymmetric Cycloadditions
2-Vinylaziridines are used in Pd-catalyzed dynamic kinetic asymmetric transformations. This process is significant in producing high enantiomeric excesses (ee's) and involves the use of specific acids as cocatalysts (B. Trost & Daniel R Fandrick, 2003).
Synthesis of 4-Phenylpiperidines
2-Vinylaziridines are intermediates in synthesizing 4-phenylpiperidines, important compounds in medicinal chemistry. This synthesis involves a tandem Wittig olefination–aza-Wittig rearrangement of 2-benzoylaziridines (I. Coldham, A. Collis, R. Mould, & R. E. Rathmell, 1995).
Aza-[2,3]-Wittig Rearrangements
Vinylaziridines are key substrates in aza-[2,3]-Wittig rearrangements, leading to the formation of various tetrahydropyridines. This rearrangement is influenced by the structure of the vinylaziridine and the anion-stabilizing groups involved (J. Ahman, T. Jarevång, & P. Somfai, 1996).
Synthesis of N-H Vinylaziridines
The synthesis of N-H vinylaziridines from vicinal amino alcohols is a significant method due to their versatility as synthetic intermediates. Various methods for this transformation are compared for their effectiveness (B. Olofsson, R. Wijtmans, & P. Somfai, 2002).
Synthesis of Chiral 2-Vinylaziridines
A method for synthesizing chiral 2-vinylaziridines from natural α-amino acids is described, showcasing the synthesis's 2,3-cis-selectivity (H. Ohno et al., 1998).
Catalyst-Controlled Divergent Intermolecular Cycloadditions
Vinylaziridines can undergo [3 + 2] cycloadditions with alkynes, controlled by catalyst choice. This process demonstrates broad substrate scope and high stereoselectivity, important in synthetic chemistry (Jian-Jun Feng et al., 2016).
Regio- and Stereoselectivity in Reactions with Organocopper Reagents
The treatment of 2,3-cis- and trans-3-alkyl-2-vinylaziridines with organocopper reagents shows high stereoselectivity, leading to the formation of (E)-allyl amines. This process is significant for understanding the influence of stereochemistry on chemical reactions (H. Aoyama et al., 1997).
Novel Rearrangements of Unsaturated Nitro Compounds
Reactions of vinylaziridine with electrophilic acetylenes and olefins can lead to novel rearrangements, especially with β-nitro-styrene, demonstrating the versatility of 2-vinylaziridines in organic synthesis (A. Hassner, R. D'costa, A. McPhail, & W. Butler, 1981).
Thermal Isomerization Studies
Thermal isomerization of variously substituted 2-vinylaziridines shows the dependence of the products formed on the nature of the substituents. This study contributes to the understanding of the reaction mechanisms involved in thermal processes (Daniel Borel, Yvonne Gelas-Mialhe, & R. Vessière, 1976).
Synthesis of Nitrogen Heterocycles
The synthesis of nitrogen heterocycles through catalyzed intermolecular cycloadditions of vinylaziridines and alkynes highlights their application in creating complex molecular architectures (Chao-Ze Zhu, Jian-Jun Feng, & Junliang Zhang, 2017).
Properties
Molecular Formula |
C4H7N |
---|---|
Molecular Weight |
69.11 g/mol |
IUPAC Name |
2-ethenylaziridine |
InChI |
InChI=1S/C4H7N/c1-2-4-3-5-4/h2,4-5H,1,3H2 |
InChI Key |
SQRSDAJKJORZLJ-UHFFFAOYSA-N |
SMILES |
C=CC1CN1 |
Canonical SMILES |
C=CC1CN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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